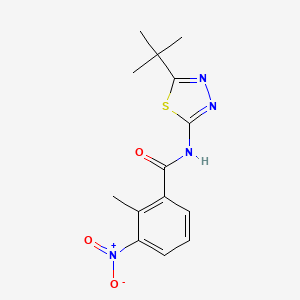
N-(4-bromo-2-methylphenyl)-2,5-dimethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromo-2-methylphenyl)-2,5-dimethylbenzamide, also known as BML-210, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of much research. In
Wissenschaftliche Forschungsanwendungen
N-(4-bromo-2-methylphenyl)-2,5-dimethylbenzamide has been studied extensively for its potential use in scientific research, particularly in the field of cancer research. It has been shown to have anti-inflammatory and anti-tumor properties, and has been tested in vitro and in vivo for its ability to inhibit the growth of cancer cells. N-(4-bromo-2-methylphenyl)-2,5-dimethylbenzamide has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease, due to its ability to inhibit the activity of enzymes involved in the breakdown of acetylcholine.
Wirkmechanismus
N-(4-bromo-2-methylphenyl)-2,5-dimethylbenzamide is a selective inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins and other inflammatory mediators. By inhibiting the activity of COX-2, N-(4-bromo-2-methylphenyl)-2,5-dimethylbenzamide reduces inflammation and inhibits the growth of cancer cells. N-(4-bromo-2-methylphenyl)-2,5-dimethylbenzamide has also been shown to inhibit the activity of other enzymes involved in the breakdown of acetylcholine, which may contribute to its potential use in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
N-(4-bromo-2-methylphenyl)-2,5-dimethylbenzamide has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory and anti-tumor properties. It has also been shown to inhibit the activity of enzymes involved in the breakdown of acetylcholine, which may contribute to its potential use in the treatment of neurodegenerative diseases. N-(4-bromo-2-methylphenyl)-2,5-dimethylbenzamide has been tested in vitro and in vivo for its ability to inhibit the growth of cancer cells, and has been shown to be effective in reducing tumor growth in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(4-bromo-2-methylphenyl)-2,5-dimethylbenzamide in lab experiments is its specificity for COX-2, which allows for more targeted inhibition of inflammation and tumor growth. However, one limitation of using N-(4-bromo-2-methylphenyl)-2,5-dimethylbenzamide is its potential toxicity, which may limit its use in certain experiments. Additionally, N-(4-bromo-2-methylphenyl)-2,5-dimethylbenzamide may have off-target effects on other enzymes involved in the breakdown of acetylcholine, which may complicate interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on N-(4-bromo-2-methylphenyl)-2,5-dimethylbenzamide. One area of focus is the development of more specific and potent COX-2 inhibitors that may have fewer off-target effects. Another area of research is the potential use of N-(4-bromo-2-methylphenyl)-2,5-dimethylbenzamide in combination with other drugs for the treatment of cancer and neurodegenerative diseases. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N-(4-bromo-2-methylphenyl)-2,5-dimethylbenzamide and its mechanism of action.
Synthesemethoden
N-(4-bromo-2-methylphenyl)-2,5-dimethylbenzamide can be synthesized using a variety of methods, including the reaction of 4-bromo-2-methylbenzoic acid with 2,5-dimethylaniline in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain pure N-(4-bromo-2-methylphenyl)-2,5-dimethylbenzamide.
Eigenschaften
IUPAC Name |
N-(4-bromo-2-methylphenyl)-2,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO/c1-10-4-5-11(2)14(8-10)16(19)18-15-7-6-13(17)9-12(15)3/h4-9H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYSVWEXCMIKCNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NC2=C(C=C(C=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-fluoro-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5874643.png)
![3-methyl-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-quinazolinone](/img/structure/B5874645.png)

![4-{[3-(2-fluorophenyl)propanoyl]amino}benzamide](/img/structure/B5874658.png)
![5-(4-chlorophenyl)-3-[(5-methyl-2-furyl)methylene]-2(3H)-furanone](/img/structure/B5874662.png)

![N-[2-(4-propionyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5874686.png)
![3-[(4-chlorophenyl)thio]-N-(4-ethylphenyl)propanamide](/img/structure/B5874692.png)
![N-(4-methoxyphenyl)-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B5874693.png)

![ethyl 4-{[(cyclopropylamino)carbonothioyl]amino}benzoate](/img/structure/B5874707.png)


![4-[(2,3-dimethylphenoxy)acetyl]morpholine](/img/structure/B5874749.png)